molecular formula C13H14N2O4 B2584016 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1022575-08-1

3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2584016
CAS No.: 1022575-08-1
M. Wt: 262.265
InChI Key: BEPDQCCXTKPYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-3-(2,4-dimethoxyphenyl)-1H-pyrazole is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Products may include 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxaldehyde or 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Products may include 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds, while the pyrazole ring and methoxy groups can participate in hydrophobic interactions and electron-donating effects, respectively.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but different substitution pattern on the phenyl ring.

    3-(2,4-Dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group on the pyrazole ring.

Uniqueness

3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methoxy groups and a carboxylic acid group provides multiple sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-11(13(16)17)7-10(14-15)9-5-4-8(18-2)6-12(9)19-3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPDQCCXTKPYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.